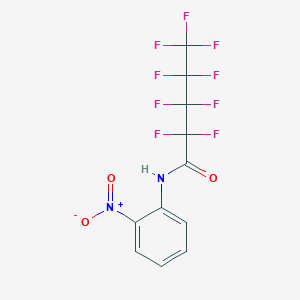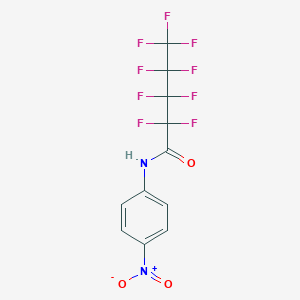![molecular formula C27H27N5O6 B449055 N'-({4-METHOXY-3-[(4-PROPYLPHENOXY)METHYL]PHENYL}METHYLENE)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B449055.png)
N'-({4-METHOXY-3-[(4-PROPYLPHENOXY)METHYL]PHENYL}METHYLENE)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide is a complex organic compound that features a combination of pyrazole, furan, and benzylidene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the furan and benzylidene moieties. Common reagents used in these reactions include hydrazines, aldehydes, and nitro compounds. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iodine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions often involve the use of solvents such as ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a nitroso compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and infectious diseases due to its ability to modulate biological pathways .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics .
Mécanisme D'action
The mechanism of action of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole
- 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
What sets 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide apart from similar compounds is its unique combination of functional groups.
Propriétés
Formule moléculaire |
C27H27N5O6 |
|---|---|
Poids moléculaire |
517.5g/mol |
Nom IUPAC |
N-[[4-methoxy-3-[(4-propylphenoxy)methyl]phenyl]methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H27N5O6/c1-3-4-19-5-8-23(9-6-19)37-18-21-13-20(7-11-25(21)36-2)14-28-30-27(33)26-12-10-24(38-26)17-31-16-22(15-29-31)32(34)35/h5-16H,3-4,17-18H2,1-2H3,(H,30,33) |
Clé InChI |
HFHNGYGDCCBGHC-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])OC |
SMILES canonique |
CCCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(5-chloro-2-thienyl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B448973.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(1-naphthylmethylene)hydrazino]carbonyl}vinyl)-3-fluorobenzamide](/img/structure/B448976.png)
![4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B448977.png)
![ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE](/img/structure/B448979.png)
![4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B448980.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-furylmethylene)hydrazino]carbonyl}vinyl)-3-fluorobenzamide](/img/structure/B448983.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B448985.png)

![5-bromo-N'-[5-bromo-2-(2-propynyloxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B448991.png)

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B448995.png)
![4-chloro-N'-[1-(3,4-dichlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B448996.png)
![3-bromo-N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}benzohydrazide](/img/structure/B448998.png)
![N'-(2,4-dimethoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448999.png)
